beta-d-Erythrofuranose

Description

Structure

3D Structure

Properties

CAS No. |

72599-81-6 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.1 g/mol |

IUPAC Name |

(2R,3R,4R)-oxolane-2,3,4-triol |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m1/s1 |

InChI Key |

FMAORJIQYMIRHF-BXXZVTAOSA-N |

SMILES |

C1C(C(C(O1)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](O1)O)O)O |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of beta-d-Erythrofuranose

An In-depth Technical Guide to the Structure of beta-D-Erythrofuranose

Abstract

This compound is a monosaccharide, specifically an aldotetrose, which exists in a cyclic furanose form. This document provides a comprehensive overview of its chemical structure, including its stereochemical configuration. It further details the physicochemical properties in a structured format and outlines the standard experimental methodologies employed for the structural elucidation of such carbohydrates. A chemical diagram is provided for visual clarity.

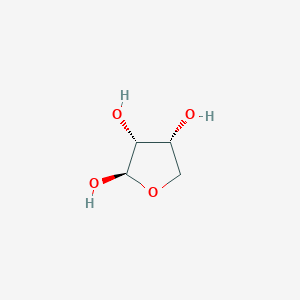

Core Structure and Stereochemistry

This compound is a carbohydrate with the chemical formula C₄H₈O₄.[1] Its structure is characterized by a five-membered ring, known as a furanose ring, which consists of four carbon atoms and one oxygen atom.[2][] The nomenclature "this compound" precisely defines its stereochemical configuration:

-

Furanose : This indicates the presence of a five-membered heterocyclic ring analogous to furan. In the case of erythrose, this ring is formed by an intramolecular hemiacetal linkage between the aldehyde group at carbon 1 (C1) and the hydroxyl group at carbon 4 (C4).

-

Erythro : This prefix describes the relative stereochemistry of the hydroxyl groups on carbons 2 (C2) and 3 (C3). In the "erythro" configuration, these two hydroxyl groups are on the same side of the carbon chain in the Fischer projection.

-

D-Configuration : This designates the absolute configuration at the chiral center with the highest number, which is C3 in this case. In D-erythrose, the hydroxyl group on C3 is oriented to the right in the Fischer projection.

-

Beta (β) Anomer : This specifies the configuration at the anomeric carbon (C1), which is the carbon that was part of the original aldehyde group. In the beta configuration for a D-sugar, the hydroxyl group attached to the anomeric carbon is positioned on the same side of the ring as the exocyclic C4 substituent in the Haworth projection (a cis relationship).

The systematic IUPAC name for this compound is (2R,3R,4R)-oxolane-2,3,4-triol.[1]

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₄ | [1][4] |

| Molecular Weight | 120.10 g/mol | [1][4] |

| IUPAC Name | (2R,3R,4R)-oxolane-2,3,4-triol | [1] |

| SMILES | C1--INVALID-LINK--O)O">C@HO | [1][4] |

| InChI | InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m1/s1 | [1][4] |

| InChIKey | FMAORJIQYMIRHF-BXXZVTAOSA-N | [1][4] |

Structural Elucidation: Experimental Protocols

The determination of the cyclic structure of monosaccharides like this compound involves several key analytical techniques. The following protocols provide a generalized methodology for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the detailed three-dimensional structure of molecules in solution.

-

Objective : To determine the connectivity of atoms and the stereochemistry of the molecule.

-

Methodology :

-

Sample Preparation : A small quantity (typically 1-10 mg) of the purified this compound sample is dissolved in a deuterated solvent (e.g., D₂O) to avoid interference from solvent protons.

-

¹H NMR : A one-dimensional proton NMR spectrum is acquired. The chemical shifts, coupling constants (J-values), and integration of the signals provide information about the proton environment. The coupling constants between adjacent protons on the furanose ring are particularly useful for determining their relative stereochemistry (cis or trans).

-

¹³C NMR : A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are performed to establish correlations between atoms.

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall structure and identifying the ring closure position.

-

-

Data Analysis : The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the furanose ring structure and the beta-anomeric configuration.

-

Mass Spectrometry (MS) coupled with Gas Chromatography (GC)

This method is often used to identify the ring form (furanose vs. pyranose) of monosaccharides, especially in complex mixtures.[5]

-

Objective : To identify the ring form and determine the molecular weight.

-

Methodology :

-

Permethylation : The hydroxyl groups of the carbohydrate are derivatized, typically by methylation using a reagent like methyl iodide in the presence of a base (e.g., sodium hydride in DMSO).[5] This process converts the non-volatile sugar into a volatile derivative and also "locks" the ring in its cyclic form, preventing interconversion.

-

Gas Chromatography (GC) : The permethylated sample is injected into a gas chromatograph. The different anomers and ring forms will have different retention times, allowing for their separation.

-

Mass Spectrometry (MS) : As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum is characteristic of the specific ring size (furanose or pyranose) and can be used for positive identification.[5]

-

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides the most definitive structural information.[6]

-

Objective : To determine the precise three-dimensional arrangement of atoms in the solid state.

-

Methodology :

-

Crystallization : A high-purity sample of this compound is crystallized from a suitable solvent or solvent mixture to obtain single crystals of sufficient size and quality.

-

X-ray Diffraction : The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

-

Data Processing : The diffraction pattern is processed to determine the dimensions of the unit cell and the arrangement of atoms within it.

-

Structure Solution and Refinement : The electron density map is calculated from the diffraction data, and an atomic model is built and refined to best fit the experimental data. The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles, confirming the furanose ring conformation and the stereochemistry at all chiral centers.

-

Visualization of the Chemical Structure

The following diagram illustrates the Haworth projection of the this compound structure.

Caption: Haworth projection of this compound.

References

- 1. This compound | C4H8O4 | CID 21581150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Draw the pyranose and furanose ring structure of glucose class 12 chemistry CBSE [vedantu.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. The identification of furanose and pyranose ring forms of the reducing units of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to the Core Chemical Properties and Characteristics of beta-d-Erythrofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and biological significance of beta-d-Erythrofuranose. The document is structured to furnish researchers, scientists, and drug development professionals with detailed information, including quantitative data, experimental methodologies, and visualizations of its metabolic roles.

Core Chemical Properties and Identifiers

This compound is the five-membered ring furanose form of the four-carbon aldose, D-erythrose. In aqueous solutions, D-erythrose exists in equilibrium between its open-chain aldehyde form and its cyclic furanose anomers (alpha and beta).[1] The beta anomer is characterized by the stereochemistry at the anomeric carbon.

Table 1: Chemical Identifiers and Computed Properties of this compound [2]

| Property | Value |

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.10 g/mol |

| IUPAC Name | (2R,3R,4R)-oxolane-2,3,4-triol |

| InChI Key | FMAORJIQYMIRHF-BXXZVTAOSA-N |

| Canonical SMILES | C1--INVALID-LINK--O)O">C@HO |

| CAS Number | 72599-81-6 |

| XLogP3-AA | -1.9 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Exact Mass | 120.04225873 Da |

| Monoisotopic Mass | 120.04225873 Da |

| Topological Polar Surface Area | 69.9 Ų |

| Heavy Atom Count | 8 |

| Complexity | 84.1 |

Physicochemical Characteristics and Stability

The furanose form of erythrose, including the beta anomer, is the predominant species in aqueous solution.[3] The stability of the different conformations of D-erythrose, including its furanose forms, is influenced by factors such as the anomeric effect and intramolecular hydrogen bonding networks.[4] Studies on the gas phase of D-erythrose have identified two stable furanose conformers: an alpha envelope and a beta twist.[4]

The interconversion between the alpha and beta anomers, known as mutarotation, occurs in solution via the open-chain aldehyde form.[5] The ring-opening and ring-closing kinetics of furanose sugars have been studied, and for D-erythrose, the ring-closing rate constant for the beta-furanose form has been reported to be 15 s⁻¹.[6]

Spectroscopic Data

Table 2: Expected NMR Spectroscopic Characteristics

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicities and Coupling Constants (J) |

| ¹H (in D₂O) | Anomeric (H-1): ~5.0-5.5Ring Protons: ~3.5-4.5 | H-1: Doublet, J(H1,H2) typically small (< 2 Hz) for beta-furanosides.Other Protons: Complex multiplets due to scalar coupling. |

| ¹³C (in D₂O) | Anomeric (C-1): ~100-105Ring Carbons: ~60-85 |

Note: These are estimated values based on general knowledge of furanose sugars. Actual values can vary based on experimental conditions.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of pure this compound are not commonly reported, as D-erythrose is typically handled as an equilibrium mixture of its anomers. However, general methodologies for the analysis of D-erythrose are available.

General Protocol for Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of D-Erythrose

This method is suitable for determining the enantiomeric excess of D-erythrose and can be adapted to analyze the composition of its isomers.

-

Derivatization (Silylation):

-

Dry approximately 1 mg of the D-erythrose sample in a reaction vial under a stream of nitrogen.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of pyridine.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

-

-

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Chiral Column: A suitable chiral capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, ramp to 180 °C at a rate of 5 °C/min, and hold for 10 minutes.

-

MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized anomers based on their retention times and mass spectra.

-

Calculate the relative abundance of each anomer from the peak areas in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

-

Biological Significance and Metabolic Pathways

This compound, as a component of the D-erythrose equilibrium, plays a crucial role in central metabolism through its phosphorylated derivative, D-erythrose-4-phosphate (E4P).[7] E4P is a key intermediate in two major metabolic pathways: the Pentose (B10789219) Phosphate (B84403) Pathway and the Shikimate Pathway.

Pentose Phosphate Pathway

In the non-oxidative branch of the pentose phosphate pathway, E4P is synthesized from fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate by the enzyme transketolase.[8] E4P can then be converted along with xylulose-5-phosphate to fructose-6-phosphate and glyceraldehyde-3-phosphate, also by transketolase, thus linking it to glycolysis.[9]

Shikimate Pathway

E4P is a crucial precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in bacteria, archaea, fungi, and plants through the shikimate pathway.[10] The first committed step of this pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), catalyzed by DAHP synthase, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1]

Mandatory Visualizations

Biosynthesis of D-Erythrose-4-Phosphate

Caption: Biosynthesis of D-Erythrose-4-Phosphate via the Pentose Phosphate Pathway.

Entry of D-Erythrose-4-Phosphate into the Shikimate Pathway

Caption: Condensation of D-Erythrose-4-Phosphate and PEP in the Shikimate Pathway.

Experimental Workflow for D-Erythrose Analysis

Caption: General workflow for the analysis of D-Erythrose anomers by GC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H8O4 | CID 21581150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Furanose ring anomerization: kinetic and thermodynamic studies of the D-2-pentuloses by 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 9. Human Metabolome Database: Showing metabocard for D-Erythrose 4-phosphate (HMDB0001321) [hmdb.ca]

- 10. Shikimate pathway - Wikipedia [en.wikipedia.org]

Unraveling the Structure of a Simple Sugar: A Technical Guide to the Discovery and Isolation of β-D-Erythrofuranose

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and isolation of β-D-erythrofuranose, a five-membered ring structure of the four-carbon sugar, D-erythrose. Aimed at researchers, scientists, and drug development professionals, this document details the evolution of our understanding of this simple sugar's structure, from its initial extraction in an open-chain form to the characterization of its specific cyclic anomers.

Introduction: From Open-Chain to Cyclic Structure

The story of β-D-erythrofuranose begins with the discovery of its parent sugar, D-erythrose. In 1849, the French pharmacist Louis-Félix-Joseph Garot first isolated a syrupy, uncrystallizable sugar from rhubarb (Rheum species).[1] This substance was later identified as D-erythrose, a tetrose, which is a monosaccharide with four carbon atoms.[2]

For many decades, D-erythrose was understood primarily in its open-chain, or acyclic, form. The pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries was instrumental in elucidating the structures of many carbohydrates, primarily through their linear representations known as Fischer projections.[3][4][5]

The concept of sugars existing in cyclic forms, as hemiacetals, was a later development. English chemist Sir Norman Haworth built upon Fischer's work, introducing the Haworth projection to represent the ring structures of carbohydrates.[3] It was through this lens that the five-membered ring form of sugars, known as furanoses, and the six-membered pyranose forms, were understood.[6][][8][9] D-Erythrose, in aqueous solution, predominantly exists as a five-membered ring, a furanose.

The cyclization of the open-chain D-erythrose molecule creates a new stereocenter at the anomeric carbon (C1), resulting in two distinct isomers, or anomers: α-D-erythrofuranose and β-D-erythrofuranose. These anomers exist in equilibrium with the open-chain form in solution.

Physicochemical Properties

The table below summarizes key physicochemical properties of D-erythrose, the parent sugar of β-D-erythrofuranose.

| Property | Value | Reference |

| Chemical Formula | C₄H₈O₄ | [2] |

| Molar Mass | 120.10 g/mol | [2] |

| Appearance | Light yellow syrup | [2] |

| IUPAC Name | (2R,3R)-2,3,4-trihydroxybutanal | |

| Chirality | Two chiral centers (C2 and C3) | [2] |

Experimental Protocols: From Historical Synthesis to Modern Analysis

Conceptual Historical Approach to Anomer Enrichment

Historically, the separation of sugar anomers was a formidable task. The anomers rapidly interconvert in solution, a process known as mutarotation, making the isolation of a single anomer difficult.[11] Early chemists might have attempted fractional crystallization of derivatives to enrich one anomer over the other, though specific documentation for β-D-erythrofuranose is scarce.

Modern Analytical Methods for Anomer Identification

Today, the individual anomers of D-erythrose can be clearly identified and studied in solution using advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating sugar anomers.[12] By selecting the appropriate column and mobile phase, it is possible to resolve the α and β anomers of erythrofuranose.[12]

-

Principle: The differential interaction of the anomers with the stationary phase of the chromatography column allows for their separation.

-

Typical Setup: A ligand-exchange chromatography column is often used for sugar analysis.[12] The mobile phase is typically a mixture of acetonitrile (B52724) and water.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for elucidating the three-dimensional structure of molecules, including the stereochemistry of sugar anomers. By analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra, the α and β configurations can be unambiguously assigned.

Structural Elucidation and Visualization

The relationship between the open-chain and cyclic forms of D-erythrose is crucial to understanding the structure of β-D-erythrofuranose.

Fischer and Haworth Projections

The Fischer projection is used to represent the open-chain form of D-erythrose, while the Haworth projection illustrates the cyclic furanose forms.

In the β-D-erythrofuranose anomer, the hydroxyl group on the anomeric carbon (C1) is on the same side of the ring as the CH₂OH group.

Signaling Pathways and Biological Relevance

D-erythrose 4-phosphate, a phosphorylated derivative of D-erythrose, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle.[2][13] This highlights the biological significance of the erythrose backbone in central metabolism.

Conclusion

The journey to understanding β-D-erythrofuranose mirrors the broader evolution of carbohydrate chemistry. From its initial discovery as a component of rhubarb to the detailed characterization of its specific cyclic anomers, the study of this simple sugar has been enabled by advancing chemical theory and analytical technology. While the historical record may not pinpoint a single "eureka" moment for the isolation of the pure β-anomer, the collective work of pioneers like Fischer and Haworth laid the essential groundwork. Today, a suite of powerful analytical tools allows for the routine separation and detailed structural analysis of β-D-erythrofuranose, facilitating its study in both chemical and biological contexts.

References

- 1. Erythrose - Wikipedia [en.wikipedia.org]

- 2. Tetrose - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. homework.study.com [homework.study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Furanose - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. physicsforums.com [physicsforums.com]

- 12. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. laboratorynotes.com [laboratorynotes.com]

The Natural Occurrence of β-D-Erythrofuranose Containing Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of molecules containing the β-D-erythrofuranose moiety. While rare in nature, the discovery of these unique tetrose-containing nucleosides presents intriguing possibilities for novel drug design and development. This document summarizes the current state of knowledge, including identified molecules, their natural sources, structural data, and relevant experimental protocols.

Introduction to β-D-Erythrofuranose

β-D-Erythrofuranose is a four-carbon furanose sugar, a structural isomer of the more commonly occurring threofuranose. Its incorporation into natural products is infrequent, making molecules that contain this sugar moiety of significant interest to chemists and biologists. The unique stereochemistry of the erythrofuranosyl ring can impart distinct conformational properties to the parent molecule, potentially influencing its biological activity and interaction with cellular targets.

Naturally Occurring β-D-Erythrofuranose Containing Molecules

To date, the primary confirmed naturally occurring molecule containing a β-D-erythrofuranose ring is a nucleoside analog. Evidence for a second pyrimidine (B1678525) analogue has been presented through crystallographic studies of a synthetic version, though its natural occurrence awaits definitive confirmation.

1-(β-D-Erythrofuranosyl)adenosine (β-erythroadenosine)

The most well-documented example is 1-(β-D-Erythrofuranosyl)adenosine, also known as β-erythroadenosine.

-

Natural Source: Evidence strongly suggests the presence of this molecule in the bacterium Streptomyces cattleya. This was determined through the co-crystallization of β-erythroadenosine with the 5'-deoxy-5'-fluoroadenosine (FDA) synthase enzyme from this organism.[1][2] Streptomyces cattleya is a soil-dwelling bacterium known for its production of various bioactive compounds, including the antibiotic thienamycin (B194209) and fluorinated metabolites.[3][4]

-

Biological Context: In Streptomyces cattleya, β-erythroadenosine has been identified as a ligand for the fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase).[1][2] This enzyme is notable for its rare ability to catalyze the formation of a carbon-fluorine bond. The binding of β-erythroadenosine to this enzyme suggests a potential role in the regulation or modulation of fluorine metabolism in this organism. However, a definitive biological function or involvement in a specific signaling pathway has yet to be elucidated.

1-(β-D-Erythrofuranosyl)cytidine (Potential Natural Product)

While the natural occurrence of 1-(β-D-Erythrofuranosyl)cytidine has not been definitively confirmed, its synthesis and crystallographic characterization have been reported.[5] Given the existence of the corresponding adenosine (B11128) analogue in nature, it is plausible that this cytidine (B196190) derivative may also be a natural product awaiting discovery. Further investigation into the metabolome of Streptomyces species and other organisms is warranted.

Quantitative Data

Quantitative data on the natural abundance of β-D-erythrofuranose-containing molecules is currently scarce in the literature. The primary evidence for the existence of β-erythroadenosine comes from co-crystallization experiments, which do not provide concentration data.[1][2] The table below summarizes the known structural and physical properties.

| Molecule | Formula | Molecular Weight ( g/mol ) | Natural Source (Putative) |

| 1-(β-D-Erythrofuranosyl)adenosine | C₉H₁₁N₅O₃ | 237.22 | Streptomyces cattleya |

| 1-(β-D-Erythrofuranosyl)cytidine | C₈H₁₁N₃O₄ | 229.19 | Not Confirmed |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the study of β-D-erythrofuranose-containing molecules. These protocols are adapted from established methods for the isolation and analysis of nucleosides from bacterial cultures.

Isolation of β-erythroadenosine from Streptomyces cattleya Culture

This protocol outlines a general procedure for the extraction of small molecule metabolites, including nucleosides, from a Streptomyces cattleya fermentation broth.

1. Cultivation of Streptomyces cattleya

- Inoculate a suitable liquid medium (e.g., Yeast Extract-Malt Extract or a defined production medium) with a spore suspension or vegetative mycelium of Streptomyces cattleya NRRL 8057.

- Incubate the culture at 28-30°C with shaking (200-250 rpm) for a period conducive to secondary metabolite production (typically 5-10 days).

- Monitor the culture for growth and production of the target molecule if analytical standards are available.

2. Harvesting and Extraction

- Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).

- The supernatant (culture broth) and the mycelial pellet can be processed separately to determine the localization of the target compound.

- For the supernatant:

- Lyophilize the supernatant to dryness.

- Resuspend the dried extract in a minimal volume of water or a suitable buffer.

- Perform a solid-phase extraction (SPE) using a C18 cartridge to desalt and partially purify the nucleoside fraction. Elute with a stepwise gradient of methanol (B129727) in water.

- For the mycelial pellet:

- Wash the pellet with a suitable buffer to remove residual medium components.

- Homogenize the mycelial pellet in a solvent mixture such as methanol/water or chloroform/methanol/water to extract metabolites.

- Centrifuge to remove cell debris and collect the supernatant.

- Evaporate the solvent and resuspend the extract in a suitable solvent for further purification.

3. Chromatographic Purification

- Subject the crude extract to further purification using High-Performance Liquid Chromatography (HPLC).

- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically suitable for nucleoside separation.

- Mobile Phase: A gradient of acetonitrile (B52724) or methanol in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5) is commonly used.

- Detection: Monitor the elution profile using a UV detector at 260 nm.

- Collect fractions corresponding to the peak of interest.

- Analyze the collected fractions for purity and confirm the identity of the compound using mass spectrometry and NMR.

Quantitative Analysis by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of β-erythroadenosine in a complex biological matrix.

1. Sample Preparation

- Prepare extracts as described in the isolation protocol.

- For quantitative analysis, it is crucial to spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-β-erythroadenosine) at the earliest stage of extraction to account for losses during sample processing.

- Perform a final filtration step (0.22 µm) before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

- Liquid Chromatography:

- Employ a UHPLC system for improved resolution and sensitivity.

- Use a reversed-phase C18 column suitable for UHPLC.

- Develop a rapid gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Mass Spectrometry:

- Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the analyte of interest.

- Perform Selected Reaction Monitoring (SRM) for quantification. The precursor ion will be the [M+H]⁺ of β-erythroadenosine (m/z 238.1). Select at least two characteristic product ions for confirmation and quantification (e.g., the adenine (B156593) fragment at m/z 136.1).

- Develop an SRM method for the internal standard as well.

3. Data Analysis

- Generate a calibration curve using known concentrations of the analytical standard and a fixed concentration of the internal standard.

- Calculate the concentration of β-erythroadenosine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Logical Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of β-erythroadenosine.

Enzymatic Reaction Involving β-erythroadenosine

Caption: Interaction of β-erythroadenosine with the S. cattleya fluorinase enzyme.

Conclusion

The study of naturally occurring β-D-erythrofuranose-containing molecules is a nascent field with considerable potential. The identification of β-erythroadenosine in Streptomyces cattleya opens the door to further investigations into its biosynthesis, biological function, and potential applications. The methodologies outlined in this guide provide a framework for researchers to explore the natural world for these rare and intriguing molecules, which may hold the key to developing novel therapeutic agents. Future work should focus on the definitive confirmation of other β-D-erythrofuranose nucleosides in nature, elucidation of their biosynthetic pathways, and a deeper understanding of their biological roles.

References

- 1. 1-(beta-D-Erythrofuranosyl)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Complete genome sequence of Streptomyces cattleya NRRL 8057, a producer of antibiotics and fluorometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Conformational Analysis of β-D-Erythrofuranose in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered furanose ring is a fundamental structural motif in numerous biologically significant molecules, including nucleic acids and various carbohydrates. Unlike its six-membered pyranose counterpart, the furanose ring exhibits considerable conformational flexibility, which is crucial for its biological function and recognition by enzymes. This technical guide provides an in-depth overview of the methodologies used to characterize the conformational landscape of β-D-erythrofuranose in solution. It details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and the computational workflows for Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. While specific experimental data for β-D-erythrofuranose is sparse in the literature, this guide presents illustrative data and visualizations to equip researchers with the necessary tools and understanding to conduct and interpret such conformational analyses.

Introduction to Furanose Conformation

The conformation of a furanose ring is not planar but puckered, and its various forms can be described by the concept of pseudorotation. The two most common puckering descriptors are the phase angle of pseudorotation (P) and the puckering amplitude (ν). The pseudorotation cycle encompasses a continuum of conformations, but for simplicity, these are often grouped into two major regions: the North (N) and South (S) conformations, which are separated by energy barriers. The N-type conformers are characterized by a C3'-endo pucker, while the S-type conformers exhibit a C2'-endo pucker. The equilibrium between these conformations is sensitive to the substitution pattern on the furanose ring and the solvent environment.

Gas-phase computational studies on D-erythrose have identified stable conformers for its furanose forms, suggesting that for β-D-erythrofuranose, a twist conformation is a likely low-energy state.[1] However, in solution, the conformational equilibrium is influenced by solvation effects and intramolecular hydrogen bonding.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental technique for studying the conformation of molecules in solution. For furanose rings, the analysis of vicinal proton-proton coupling constants (³JHH) is particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³JHH values around the furanose ring, the time-averaged conformation in solution can be deduced.

Illustrative Experimental Data

Due to the limited availability of specific experimental data for β-D-erythrofuranose in the literature, the following table presents a set of hypothetical, yet realistic, ³JHH coupling constants that would be expected for a β-D-furanoside in a North-South conformational equilibrium in D₂O.

| Coupling Constant | Expected Value (Hz) - North (C3'-endo) | Expected Value (Hz) - South (C2'-endo) | Illustrative Experimental Value (Hz) |

| ³JH1-H2 | ~1.0 - 3.0 | ~7.0 - 9.0 | 4.5 |

| ³JH2-H3 | ~5.0 - 7.0 | ~1.0 - 3.0 | 4.0 |

| ³JH3-H4 | ~7.0 - 9.0 | ~1.0 - 3.0 | 5.0 |

Note: These are representative values. Actual experimental values will vary depending on the specific solvent, temperature, and pH.

Experimental Protocol: High-Resolution NMR

A detailed protocol for acquiring the necessary NMR data for the conformational analysis of β-D-erythrofuranose is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of β-D-erythrofuranose in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile hydroxyl protons for deuterons.

-

Finally, dissolve the sample in 100% D₂O for the NMR measurement.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal signal-to-noise and resolution.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall spectral features and chemical shifts.

-

Perform a two-dimensional (2D) Correlation Spectrometry (COSY) experiment to establish the proton-proton connectivity and aid in resonance assignment.

-

Acquire a 2D Total Correlation Spectrometry (TOCSY) experiment with a long mixing time (e.g., 80-100 ms) to identify all protons within each spin system, confirming the assignments.

-

Measure the ³JHH coupling constants with high accuracy from the 1D ¹H spectrum or from slices of the 2D COSY spectrum.

-

-

Data Analysis and Conformational Population Estimation:

-

Use a specialized software (e.g., PSEUROT) or apply the Karplus equation to the measured ³JHH values to determine the percentage of North and South conformers.

-

The populations are typically calculated assuming a two-state equilibrium between the canonical N and S conformations.

-

Computational Approach: DFT and MD Simulations

Computational chemistry provides a powerful complement to experimental studies by offering insights into the energetics and dynamics of different conformers.

Density Functional Theory (DFT) for Conformer Energetics

DFT calculations are used to determine the geometries and relative energies of the stable conformers of β-D-erythrofuranose.

Computational Protocol: DFT Geometry Optimization

-

Model Building: Generate initial 3D structures for various possible puckers of β-D-erythrofuranose (e.g., envelope and twist conformations).

-

Geometry Optimization: Perform geometry optimization for each starting structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Solvation Model: Include a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the aqueous environment.

-

Energy Calculation: Calculate the single-point energies of the optimized geometries to determine their relative stabilities.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

Molecular Dynamics (MD) for Conformational Dynamics

MD simulations provide a dynamic picture of the conformational landscape of β-D-erythrofuranose in solution, allowing for the observation of transitions between different puckered states.

Computational Protocol: MD Simulation

-

System Setup: Place the optimized β-D-erythrofuranose conformer in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

Force Field: Use a carbohydrate-specific force field such as GLYCAM.

-

Equilibration: Perform a multi-step equilibration protocol, gradually heating the system to the desired temperature (e.g., 298 K) and allowing the system to relax.

-

Production Run: Run a production simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space adequately.

-

Trajectory Analysis: Analyze the simulation trajectory to determine the pseudorotation parameters (P and ν) as a function of time and calculate the populations of different conformational states.

Visualization of Workflows and Concepts

Visual diagrams are essential for understanding the complex workflows and relationships in conformational analysis.

Conclusion

References

Theoretical Conformational Landscapes of Erythrofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrofuranose, a four-carbon aldose, represents a fundamental building block of various biologically significant molecules. Its conformational flexibility, inherent to the five-membered furanose ring, plays a pivotal role in determining the three-dimensional structures and, consequently, the biological functions of nucleic acids and other glycoconjugates. This technical guide provides an in-depth analysis of the theoretical conformational studies of D-erythrofuranose, focusing on the intricate interplay of stereoelectronic effects that govern its puckered conformations. We present a comprehensive overview of the low-energy conformers of both α- and β-anomers, supported by quantitative data from high-level quantum mechanical calculations. Detailed computational protocols, data tables of relative energies and puckering parameters, and visualizations of the conformational space are provided to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, computational biology, and drug design.

Introduction

The conformational preferences of furanose rings are a subject of intense research due to their profound impact on the structure and function of biomolecules. Unlike the more rigid six-membered pyranose rings, which predominantly adopt chair conformations, the five-membered furanose ring is highly flexible and can exist in a continuum of puckered states. This conformational dynamism is elegantly described by the concept of pseudorotation, a continuous cycle of puckering that interconnects various envelope (E) and twist (T) conformations. The specific conformational preferences of a substituted furanose, such as erythrofuranose, are dictated by a delicate balance of energetic factors, including steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects like the anomeric and gauche effects.

Theoretical and computational methods have proven to be invaluable tools for elucidating the complex potential energy surfaces of furanose rings. High-level ab initio and density functional theory (DFT) calculations can provide accurate predictions of the relative energies and geometries of different conformers, offering insights that are often difficult to obtain through experimental methods alone. This guide synthesizes the findings from key theoretical studies on D-erythrofuranose, presenting the data in a structured and accessible format for researchers and professionals in the field.

Conformational Landscape of D-Erythrofuranose

Theoretical studies, primarily employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have revealed a complex conformational landscape for D-erythrofuranose. The α-furanose configuration has been identified as the most stable anomer in the gas phase. The conformational preferences are largely governed by the orientation of the hydroxyl groups, which engage in a network of intramolecular hydrogen bonds, and the anomeric effect, which favors an axial orientation of the anomeric hydroxyl group.

Key Conformers and Their Relative Energies

A systematic exploration of the potential energy surface of D-erythrofuranose has identified several low-energy conformers for both the α and β anomers. The relative energies of these conformers, calculated at high levels of theory, provide a quantitative measure of their relative populations at equilibrium. The nomenclature for the conformers often includes a description of the ring pucker (e.g., E for envelope, T for twist) and the orientation of the exocyclic hydroxymethyl group.

Table 1: Calculated Relative Energies of the Most Stable Conformers of α-D-Erythrofuranose and β-D-Erythrofuranose

| Conformer | Ring Pucker | Relative Energy (B3LYP/6-311++G(d,p)) (kJ/mol) | Relative Energy (G3B3) (kJ/mol) |

| α-D-Erythrofuranose | |||

| α-1 | 3E | 0.00 | 0.00 |

| α-2 | E2 | 1.21 | 1.50 |

| α-3 | 1T2 | 3.45 | 3.89 |

| β-D-Erythrofuranose | |||

| β-1 | 2T1 | 4.35 | 5.23 |

| β-2 | E1 | 5.56 | 6.44 |

| β-3 | 3T2 | 6.82 | 7.91 |

Data sourced from Azofra et al., Carbohydrate Research, 2012.

Ring Puckering Analysis

The conformation of the furanose ring is quantitatively described by the two Altona and Sundaralingam puckering parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). The phase angle P defines the type of pucker (e.g., P ≈ 0° for N-type, C3'-endo conformations and P ≈ 180° for S-type, C2'-endo conformations), while τm describes the degree of deviation from planarity.

Table 2: Puckering Parameters of the Most Stable Conformers of D-Erythrofuranose

| Conformer | Ring Pucker | Phase Angle (P) (°) | Puckering Amplitude (τm) (°) |

| α-D-Erythrofuranose | |||

| α-1 | 3E | 18 | 38.5 |

| α-2 | E2 | 162 | 39.1 |

| β-D-Erythrofuranose | |||

| β-1 | 2T1 | 198 | 38.8 |

Note: The puckering parameters for the most stable conformers are presented. A complete set of parameters for all low-energy conformers is often found in the supplementary information of the cited research articles.

Experimental Validation

Gas-phase rotational spectroscopy provides a powerful experimental technique to validate the predictions of theoretical calculations. A study by Cabezas and coworkers successfully identified two conformers of D-erythrose in the gas phase using a combination of laser ablation and Fourier-transform microwave spectroscopy. The experimentally determined rotational constants were in excellent agreement with the values calculated for an α-envelope (3E) and a β-twist (2T1) conformer, providing strong evidence for their existence in the gas phase. This experimental observation aligns well with the theoretical predictions that these are indeed low-energy conformations.

Table 3: Experimental and Theoretical Rotational Constants (MHz) for the Observed Conformers of D-Erythrofuranose

| Parameter | α-envelope (3E) - Experimental | α-envelope (3E) - Theoretical (MP2/6-311++G(d,p)) | β-twist (2T1) - Experimental | β-twist (2T1) - Theoretical (MP2/6-311++G(d,p)) |

| A | 2890.35 | 2875.4 | 2954.12 | 2938.7 |

| B | 1845.18 | 1833.9 | 1801.34 | 1792.1 |

| C | 1489.21 | 1482.5 | 1435.87 | 1429.3 |

Data sourced from Cabezas et al., Chemical Communications, 2013.

Computational Methodologies

The theoretical investigation of the conformational space of erythrofuranose relies on robust and accurate computational protocols. The following section outlines a typical workflow for such studies.

Ab Initio and DFT Calculation Protocol

A common approach for exploring the potential energy surface of a furanose involves the following steps:

-

Initial Structure Generation: A comprehensive set of initial guess structures is generated, encompassing various possible ring puckers (envelope and twist conformations) and orientations of the exocyclic groups. This can be achieved through systematic conformational searches or by modifying existing crystallographic data.

-

Geometry Optimization: Each initial structure is subjected to geometry optimization to locate the nearest local minimum on the potential energy surface. This is typically performed using density functional theory (DFT) with a suitable functional, such as B3LYP, and a sufficiently large basis set, for instance, 6-311++G(d,p). The optimization process continues until the forces on all atoms and the energy change between successive steps fall below predefined convergence criteria.

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, harmonic vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. Composite methods like G3B3 or coupled-cluster methods (e.g., CCSD(T)) can provide benchmark-quality energies.

-

Analysis of Results: The optimized structures are analyzed to determine their puckering parameters (P and τm), intramolecular hydrogen bonding patterns, and other geometric features. The relative energies, corrected for ZPVE, are used to determine the Boltzmann populations of the different conformers at a given temperature.

Visualizing the Conformational Space

Pseudorotation Pathway of Erythrofuranose

The conformational flexibility of the erythrofuranose ring can be visualized using a pseudorotational wheel, which maps the continuous cycle of puckering. The phase angle of pseudorotation (P) is plotted as the angular coordinate, with the ten envelope (E) and ten twist (T) conformations positioned around the circle. The low-energy conformers of α- and β-erythrofuranose can be placed on this diagram to illustrate their positions within the conformational space.

Caption: Pseudorotational wheel illustrating the positions of the most stable α- and β-erythrofuranose conformers.

Computational Workflow

The logical flow of a theoretical conformational study of erythrofuranose can be represented as a workflow diagram. This diagram outlines the key steps from the initial generation of structures to the final analysis of the results.

Caption: A typical workflow for the theoretical conformational analysis of erythrofuranose.

Conclusion

The conformational landscape of erythrofuranose is rich and complex, characterized by a multitude of low-energy puckered conformations. Theoretical calculations, validated by experimental gas-phase studies, provide a detailed picture of the relative stabilities and geometries of these conformers. The α-furanose anomer is found to be the most stable, with an envelope (3E) conformation being the global minimum in the gas phase. The β-anomer is slightly higher in energy, with a twist (2T1) conformation being its most stable form.

This guide has provided a comprehensive overview of the theoretical conformational studies of erythrofuranose, presenting key quantitative data in a structured format and outlining the computational methodologies employed. The provided visualizations of the pseudorotation pathway and the computational workflow serve to illustrate the key concepts in this field. A thorough understanding of the conformational preferences of erythrofuranose is crucial for comprehending the structure and function of the many vital biomolecules in which it is a constituent. This knowledge is of paramount importance for researchers and professionals engaged in the rational design of novel therapeutics and carbohydrate-based materials.

Unveiling the Potential: A Technical Guide to the Biological Significance of Beta-D-Erythrofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents with high efficacy and specificity is a central theme in modern drug discovery. Within this landscape, carbohydrate-based molecules, particularly nucleoside analogs, have emerged as a cornerstone of antiviral and anticancer therapies. This technical guide delves into the biological significance of beta-D-Erythrofuranose derivatives, a class of compounds with burgeoning potential in drug development. While direct and extensive research on this compound derivatives is still an evolving field, this paper will synthesize the available data on structurally related furanose nucleoside analogs to provide a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used in their evaluation.

Antiviral and Cytotoxic Activities of Furanose Nucleoside Analogs

The biological activity of nucleoside analogs is critically dependent on their ability to interfere with cellular or viral enzymatic processes. Quantitative measures such as the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are essential for evaluating the potency and therapeutic window of these compounds. The data presented below, while not exclusively from this compound derivatives, is derived from structurally similar furanose nucleoside analogs and provides valuable insights into their potential.

| Compound Class | Target Virus/Cell Line | IC50 (µM) | CC50 (µM) | Reference |

| 2-substituted α-D/L-lyxofuranosyl benzimidazoles | Human Cytomegalovirus (HCMV) | 0.2 - 100 | >100 | [1] |

| 1,2,3-triazolyl nucleoside analogues | Influenza A (H1N1) | 24.3 - 57.5 | Not specified | [2] |

| 2-(beta-D-ribofuranosyl)-5-amino-1,2,4-triazine-3(2H)-one | Epstein-Barr Virus (EBV) - acute | 0.5 µg/mL | Not specified | [3] |

| 2-(beta-D-ribofuranosyl)-5-amino-1,2,4-triazine-3(2H)-one | Epstein-Barr Virus (EBV) - chronic | 3.8 µg/mL | Not specified | [3] |

| Ganciclovir (Reference) | Epstein-Barr Virus (EBV) - acute | 1.0 µg/mL | Not specified | [3] |

| Ganciclovir (Reference) | Epstein-Barr Virus (EBV) - chronic | 6.2 µg/mL | Not specified | [3] |

| 9-beta-D-ribofuranosyl-6-alkylthiopurines | Infectious Hematopoietic Necrosis Virus (IHNV) | ~0.06 µg/mL | Not specified | [4] |

| 9-beta-D-ribofuranosyl-6-alkylthiopurines | Human Influenza Virus (IFV) | 0.7 - 1.5 µg/mL | Not specified | [4] |

| 9-beta-D-ribofuranosyl-6-alkylthiopurines | Respiratory Syncytial Virus (RSV) | 1 - 3 µg/mL | Not specified | [4] |

| 2',5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | 2.9 | >100 | [5] |

| 2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | ~0.7 | >100 | [5] |

Mechanism of Action: Interference with Viral Replication

The primary mechanism by which nucleoside analogs, including potentially those derived from this compound, exert their antiviral effect is through the inhibition of viral polymerases.[6][7][8] These enzymes are crucial for the replication of the viral genome. The general mechanism involves a multi-step intracellular activation process.

Caption: General mechanism of action for antiviral nucleoside analogs.

Once transported into the host cell, the nucleoside analog undergoes a series of phosphorylations by host or viral kinases to form the active triphosphate metabolite.[6][7] This triphosphate form then acts as a competitive inhibitor of the natural nucleoside triphosphates for the viral DNA or RNA polymerase.[8][9] Its incorporation into the growing nucleic acid chain leads to chain termination, thereby halting viral replication.[10]

Experimental Protocols: A Blueprint for Discovery

The synthesis and biological evaluation of novel this compound derivatives require a systematic and rigorous experimental approach. The following sections outline key methodologies.

General Synthesis of Nucleoside Analogs

The synthesis of furanose-based nucleoside analogs often involves a multi-step process. A common strategy is the Vorbrüggen glycosylation, which couples a protected sugar moiety with a silylated nucleobase.[11]

Caption: A generalized experimental workflow for the synthesis and biological evaluation of nucleoside analogs.

Materials:

-

Protected this compound derivative (e.g., with acetyl or silyl (B83357) protecting groups)

-

Silylated nucleobase (e.g., persilylated thymine)

-

Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

Silylation of the Nucleobase: The desired nucleobase is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), in an anhydrous solvent to protect the reactive protons.

-

Glycosylation Reaction: The protected erythrofuranose derivative and the silylated nucleobase are dissolved in an anhydrous solvent under an inert atmosphere. The Lewis acid catalyst is then added, and the reaction is stirred at an appropriate temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Deprotection: The reaction is quenched, and the crude product is extracted. The protecting groups are then removed using standard deprotection protocols (e.g., ammonolysis for acetyl groups).

-

Purification: The final nucleoside analog is purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antiviral Activity Assays

Plaque Reduction Assay: This is a standard method to determine the antiviral efficacy of a compound.

Materials:

-

Host cells permissive to the virus of interest

-

Virus stock of a known titer

-

Test compound at various concentrations

-

Cell culture medium

-

Overlay medium (containing, for example, carboxymethyl cellulose (B213188) or agar)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Host cells are seeded in multi-well plates and allowed to form a confluent monolayer.

-

Virus Infection: The cell monolayer is infected with a specific number of plaque-forming units (PFU) of the virus.

-

Compound Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation.

-

Plaque Visualization: The overlay is removed, and the cells are fixed and stained. The plaques (zones of cell death) are then counted.

-

IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50.

Cytotoxicity Assays

MTT Assay: This colorimetric assay is commonly used to assess the metabolic activity of cells and, consequently, cell viability.

Materials:

-

Host cells

-

Test compound at various concentrations

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO)

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a period equivalent to the antiviral assay.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

CC50 Determination: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is determined as the CC50.

Future Directions

The field of this compound derivatives holds significant promise for the development of novel therapeutics. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds to establish clear structure-activity relationships (SAR). Elucidating the specific viral or cellular targets and the detailed mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, exploring prodrug strategies could enhance the pharmacokinetic properties and clinical potential of these promising molecules.

References

- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral activities and the mechanism of 9-beta-D-ribofuranosyl-6-alkylthiopurines on several RNA viruses from animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of Four-Carbon Sugar Scaffolds in Nucleoside Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of nucleoside analogue research is dominated by five-carbon sugar moieties, mirroring the structure of natural ribose and deoxyribose. However, the exploration of alternative sugar scaffolds holds the potential for the discovery of novel therapeutic agents with unique biological activities and improved pharmacological profiles. This technical guide delves into the role of four-carbon sugars, with a primary focus on D-erythrose and its stereoisomer, L-threose, in the context of nucleoside analogue development. While direct incorporation of beta-d-Erythrofuranose into nucleoside analogues is not extensively documented in publicly available research, studies on D-erythrose itself have revealed promising anticancer properties. Furthermore, the development of threose nucleic acid (TNA) has opened new avenues in synthetic genetics and antisense therapy. This document provides a comprehensive overview of the current state of research, including synthesis methodologies, biological activities, and future perspectives.

The Enigma of this compound in Nucleoside Analogues

Despite its structural simplicity as a four-carbon aldose, this compound has not been a prominent scaffold in the design and synthesis of nucleoside analogues. A thorough review of the scientific literature reveals a significant gap in research pertaining to the direct incorporation of this sugar into purine (B94841) or pyrimidine (B1678525) bases and the subsequent evaluation of their biological activity. The reasons for this may be manifold, including potential challenges in synthesis and phosphorylation, or a perceived lack of biological relevance compared to five-carbon sugars.

D-Erythrose: An Unconventional Anticancer Agent

While not in the form of a nucleoside analogue, D-erythrose itself has demonstrated noteworthy antitumor effects in preclinical studies. Research has shown that D-erythrose can inhibit the growth of cancer cells both in vitro and in vivo, suggesting a potential therapeutic application for this simple sugar.

Quantitative Data on Anticancer Activity

The following tables summarize the key findings from studies investigating the anticancer properties of D-erythrose.

Table 1: In Vivo Antitumor Effect of D-Erythrose on Colon Carcinoma

| Treatment Group | Mean Tumor Weight (g) ± SD | Reduction in Tumor Weight (%) | Mean Ascites Volume (mL) ± SD |

| Control (Normal Saline) | 2.14 ± 0.31 | - | 3.2 ± 0.5 |

| D-Erythrose (500 mg/kg/day) | 0.66 ± 0.15 | 69.1% | 0.8 ± 0.2 |

Data from a study on an abdominal metastatic model of colon carcinoma.

Table 2: In Vitro Cytotoxicity of D-Erythrose

| Cancer Cell Line | Concentration of D-Erythrose | Incubation Time (hrs) | Cell Survival (%) |

| Various Cancer Cell Lines | 500 mg/L | 24 | ~30% |

| Various Cancer Cell Lines with ZnCl₂ (40µM) | 400 mg/L | 24 | ~15% |

General findings from in vitro studies on multiple cancer cell lines.

Proposed Mechanism of Action and Experimental Protocols

The precise mechanism by which D-erythrose exerts its antitumor effects is still under investigation. One proposed hypothesis is its interference with the metabolic processes of cancer cells, which are highly dependent on glycolysis (the Warburg effect). By providing an alternative sugar, D-erythrose may disrupt this metabolic pathway, leading to apoptosis.

Experimental Protocol: In Vivo Antitumor Study of D-Erythrose

-

Animal Model: BALB/c mice are used to establish an abdominal metastatic model of colon carcinoma.

-

Tumor Cell Inoculation: Mice are injected intraperitoneally (IP) with a suspension of colon carcinoma cells.

-

Treatment Regimen: 24 hours post-inoculation, mice are treated daily for 15 days with either D-erythrose (500 mg/kg, IP) or normal saline (control).

-

Monitoring: The body weight of the mice is monitored every three days.

-

Endpoint Analysis: After the treatment period, mice are euthanized. Intraperitoneal tumors are excised and weighed. The volume of ascites fluid is also measured.

-

Apoptosis Assessment: Tumor tissues are subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to quantify the level of apoptosis.

Threofuranosyl Nucleoside Analogues: A Paradigm Shift in Synthetic Genetics

In contrast to erythrose, its stereoisomer, L-threose, has been successfully incorporated into nucleoside analogues, leading to the development of threose nucleic acid (TNA). TNA is an artificial genetic polymer that has garnered significant interest for its unique properties and potential applications in biotechnology and medicine.[1]

Synthesis of Threofuranosyl Nucleoside Analogues

The synthesis of threofuranosyl nucleosides and their corresponding triphosphates (tNTPs) is a critical step in the development of TNA-based technologies. Several synthetic routes have been established, with the Eckstein method being a common approach for the preparation of tNTPs from protected nucleoside precursors.[2] A one-pot reaction from 3'-O-phosphoramidite derivatives has also been developed for a more efficient synthesis.[3]

References

- 1. Synthesis of 2'-Deoxy-α-l-threofuranosyl Nucleoside Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α-l-Threofuranosyl Nucleoside Triphosphates (tNTPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A one-pot synthesis of α-l-threofuranosyl nucleoside triphosphates (tNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of beta-d-Erythrofuranose: A Technical Guide

Introduction

Beta-d-Erythrofuranose, a monosaccharide with the chemical formula C₄H₈O₄, is a four-carbon sugar belonging to the tetrose family.[1] As a furanose, it possesses a five-membered ring structure composed of four carbon atoms and one oxygen atom. Its stereochemistry is defined by the arrangement of its hydroxyl groups. Spectroscopic analysis is fundamental to confirming the structure, purity, and conformational properties of such carbohydrates. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supplemented with generalized experimental protocols and workflows for researchers in carbohydrate chemistry and drug development.

It is important to note that obtaining pure spectroscopic data for a single anomer of a reducing sugar like this compound in solution is challenging. This is due to the spontaneous process of mutarotation, where the sugar interconverts between its α- and β-furanose anomers, and potentially pyranose and acyclic forms, creating a complex equilibrium mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrates in solution. It provides detailed information about the carbon skeleton, the anomeric configuration, and the conformation of the sugar ring. However, due to the aforementioned equilibrium of anomers, NMR spectra of reducing sugars can be complex with many overlapping signals.[2]

Data Presentation

While a definitive, experimentally verified spectrum for pure this compound is not available in common public databases, ¹³C NMR data has been reported in the literature (K. Bock and C. Pedersen, Adv. Carbohydr. Chem. Biochem., 41, 27, 1983).[3] The following tables summarize the expected chemical shift ranges for ¹H and ¹³C nuclei in this compound, based on data for similar furanose structures.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 | 4.8 - 5.2 | Doublet (d) | Anomeric proton. The coupling constant (³JH1,H2) is typically small (0–2 Hz) for β-furanoses (1,2-trans). |

| H-2 | 4.0 - 4.5 | Multiplet (m) | |

| H-3 | 4.0 - 4.5 | Multiplet (m) | |

| H-4 | 3.8 - 4.2 | Multiplet (m) | |

| H-5a, H-5b | 3.5 - 3.9 | Multiplet (m) | Protons on the exocyclic CH₂OH group. |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-1 | 100 - 105 | Anomeric carbon, highly sensitive to anomeric configuration. |

| C-2 | 75 - 80 | |

| C-3 | 70 - 75 | |

| C-4 | 80 - 85 | Carbon involved in the ring closure. |

| C-5 | 60 - 65 | Exocyclic CH₂OH carbon. |

Experimental Protocol: 1D and 2D NMR of a Carbohydrate

-

Sample Preparation:

-

Dissolve 2-5 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent, typically Deuterium (B1214612) Oxide (D₂O). D₂O is used to avoid a large, interfering solvent signal from water protons.

-

Lyophilize the sample from D₂O two to three times to exchange all labile hydroxyl protons (-OH) with deuterium (-OD), which simplifies the spectrum by removing the -OH signals and their couplings.

-

Transfer the final solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard if required for precise chemical shift referencing (e.g., acetone, DSS).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve high homogeneity and sharp signals.

-

Set the sample temperature, typically to 298 K (25 °C).

-

-

Data Acquisition:

-

¹H NMR (1D): Acquire a standard one-dimensional proton spectrum. Use solvent suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.

-

¹³C NMR (1D): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings, helping to trace the connectivity of protons within a spin system (e.g., H-1 to H-2, H-2 to H-3, etc.).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom by identifying the proton attached to it.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum to determine relative proton ratios.

-

Reference the chemical shifts to the internal standard or the residual solvent signal.

-

Analyze the 2D spectra to assign all ¹H and ¹³C signals.

-

Visualization: NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, the most prominent features will be from the hydroxyl (-OH) and ether (C-O-C) groups.

Data Presentation

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group |

| 3500 - 3200 | O-H stretch | Strong, Broad | Intermolecular H-bonded hydroxyls |

| 3000 - 2850 | C-H stretch | Medium | sp³ C-H in the ring and CH₂OH |

| ~1460 | C-H bend (scissoring) | Medium | CH₂ group |

| 1150 - 1050 | C-O stretch | Strong | Ring ether (C-O-C) and alcohol C-O |

| < 1000 | Fingerprint Region | Complex | Various C-C stretches and C-O bends |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR technique is ideal for analyzing small amounts of solid or liquid samples with minimal preparation.

-

Sample Preparation: No extensive preparation is needed. A small amount (a few milligrams) of the solid this compound sample is sufficient. Ensure the sample is dry.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

-

Data Acquisition:

-

Place the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

-

Perform baseline correction if necessary.

-

Use peak-picking tools to identify the wavenumbers of the major absorption bands.

-

Compare the peak positions with known correlation charts to identify functional groups.

-

Visualization: IR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, can offer structural information. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for carbohydrates as they minimize fragmentation and keep the molecule intact.

Data Presentation

While no experimental mass spectrum is publicly available, the key mass spectrometric data can be derived from the molecular formula (C₄H₈O₄).

Table 4: Key Mass Spectrometry Data for this compound

| Property | Value | Source/Note |

| Molecular Formula | C₄H₈O₄ | - |

| Molecular Weight | 120.10 g/mol | Calculated |

| Exact Mass | 120.04225873 Da | PubChem[1] |

| Expected [M+H]⁺ | 121.04953 m/z | Positive ion mode |

| Expected [M+Na]⁺ | 143.03149 m/z | Positive ion mode (common adduct) |

| Expected [M+K]⁺ | 159.00543 m/z | Positive ion mode (common adduct) |

| Expected [M-H]⁻ | 119.03498 m/z | Negative ion mode |

Fragmentation: The fragmentation of small sugars typically involves sequential losses of water molecules (H₂O, 18.01 Da) and formaldehyde (B43269) (CH₂O, 30.01 Da) from the molecular ion.

Experimental Protocol: MALDI-TOF MS

-

Sample and Matrix Preparation:

-

Prepare a saturated matrix solution. A common matrix for neutral carbohydrates is 2,5-dihydroxybenzoic acid (DHB) dissolved in a water/acetonitrile solvent system (e.g., 10 mg/mL in 50:50 H₂O:ACN).

-

Prepare the analyte solution by dissolving the this compound sample in water or a similar solvent at a concentration of approximately 1-10 pmol/µL.

-

-

Sample Spotting (Dried-Droplet Method):

-

On a MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution directly on the spot.

-

Alternatively, pre-mix the solutions in a microcentrifuge tube before spotting 1-2 µL onto the target plate.

-

Allow the droplet to air-dry completely at room temperature. This process co-crystallizes the analyte within the matrix.

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

The instrument uses a laser (e.g., a 337 nm nitrogen laser) to irradiate the sample spot. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.

-

Acquire spectra in the desired mode, typically positive ion reflectron mode for high resolution and mass accuracy.

-

Calibrate the instrument using a known standard with masses in a similar range.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the m/z values of the parent ions (e.g., [M+Na]⁺, [M+K]⁺ are very common for carbohydrates).

-

Confirm that the observed m/z matches the calculated exact mass for the expected adducts.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Visualization: MS Analysis Workflow

References

Methodological & Application

Synthesis of β-D-Erythrofuranose from D-Erythrose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract